molecular formula C18H24N2O4S B4559712 [1-(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid

[1-(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid

Cat. No.: B4559712
M. Wt: 364.5 g/mol
InChI Key: BIJWQNAVPGYYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid is a useful research compound. Its molecular formula is C18H24N2O4S and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.14567842 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel amino acid derivatives and their complexes with metals have been explored, showing their potential in creating compounds with specific properties. For instance, the synthesis of Schiff base ligands from amino acids and their reaction with metal ions have been studied for their antioxidant and xanthine oxidase inhibitory activities, demonstrating the compound's potential in enzymatic activity inhibition and molecular modeling studies (Ikram et al., 2015).

Antimicrobial Activity

Compounds derived from similar chemical structures have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of derivatives and their screening against various bacterial and fungal strains revealed significant activity, suggesting the compound's utility in developing new antimicrobial agents (Kalekar et al., 2011).

Enzyme Inhibition

Research has also focused on the compound's role in inhibiting specific enzymes, such as angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation. Studies have prepared derivatives with varying structures to identify optimal configurations for long-acting ACE inhibitors, showcasing the compound's relevance in cardiovascular research (Itoh et al., 1986).

Novel Synthetic Routes

Innovative synthetic routes have been developed to create derivatives of the compound, enhancing its applicability in pharmaceutical and medicinal chemistry. These methods aim to produce compounds with specific functionalities and improved biological activities, illustrating the compound's versatility in drug development (Dudinov et al., 2001).

Natural Product Isolation

The compound and its derivatives have also been identified in natural product research, indicating its presence in various biological sources and its potential role in ecological and medicinal applications. Isolation and structure elucidation from Turkish lichens have highlighted the compound's natural occurrence and the possibility of discovering new bioactive substances (Kirmizigul et al., 2003).

Properties

IUPAC Name

2-[1-[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c19-16(24)15-11-5-1-2-6-12(11)25-17(15)20-13(21)9-18(10-14(22)23)7-3-4-8-18/h1-10H2,(H2,19,24)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJWQNAVPGYYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3(CCCC3)CC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid
Reactant of Route 2
Reactant of Route 2
[1-(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid
Reactant of Route 3
[1-(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid
Reactant of Route 4
[1-(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid
Reactant of Route 5
[1-(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid
Reactant of Route 6
Reactant of Route 6
[1-(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.